molecular formula C11H12N2O4 B078469 alpha-Acetoxyphenylacetylurea CAS No. 13838-02-3

alpha-Acetoxyphenylacetylurea

Cat. No. B078469
CAS RN: 13838-02-3
M. Wt: 236.22 g/mol
InChI Key: MDVVMENOOOZBJG-UHFFFAOYSA-N
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Description

Alpha-Acetoxyphenylacetylurea, also known as APU, is a synthetic compound that belongs to the class of phenylacetylurea derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of alpha-Acetoxyphenylacetylurea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. alpha-Acetoxyphenylacetylurea has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. These effects may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
alpha-Acetoxyphenylacetylurea has been reported to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. alpha-Acetoxyphenylacetylurea has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, alpha-Acetoxyphenylacetylurea has been reported to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Alpha-Acetoxyphenylacetylurea has several advantages as a research tool, such as its high potency and selectivity for certain neurotransmitter systems. It is also relatively easy to synthesize and purify. However, alpha-Acetoxyphenylacetylurea has some limitations, such as its low solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments using alpha-Acetoxyphenylacetylurea.

Future Directions

There are several future directions for research on alpha-Acetoxyphenylacetylurea. One area of interest is the development of more potent and selective derivatives of alpha-Acetoxyphenylacetylurea. Another area of interest is the investigation of the potential therapeutic applications of alpha-Acetoxyphenylacetylurea, such as in the treatment of epilepsy, pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of alpha-Acetoxyphenylacetylurea and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, alpha-Acetoxyphenylacetylurea is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-Acetoxyphenylacetylurea may lead to the development of new therapeutic agents and a better understanding of the role of neurotransmitter systems in the central nervous system.

Synthesis Methods

The synthesis of alpha-Acetoxyphenylacetylurea involves the reaction of phenylacetyl chloride with urea in the presence of acetic anhydride as a catalyst. The resulting product is then purified by recrystallization. The purity and yield of alpha-Acetoxyphenylacetylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

Alpha-Acetoxyphenylacetylurea has been extensively studied for its potential applications in various fields of science, such as pharmacology, biochemistry, and neurobiology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. alpha-Acetoxyphenylacetylurea has also been used as a tool to investigate the role of GABAergic and glutamatergic neurotransmission in the central nervous system.

properties

CAS RN

13838-02-3

Product Name

alpha-Acetoxyphenylacetylurea

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C11H12N2O4/c1-7(14)17-9(10(15)13-11(12)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H3,12,13,15,16)

InChI Key

MDVVMENOOOZBJG-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N

synonyms

acetoxyphenurone
alpha-acetoxyphenylacetylurea

Origin of Product

United States

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